molecular formula C14H10FN3O B1437391 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 929338-57-8

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1437391
CAS No.: 929338-57-8
M. Wt: 255.25 g/mol
InChI Key: RTNQIBXXYJIDEX-UHFFFAOYSA-N
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Description

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative. For example, the reaction of 2-fluorobenzohydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

    Introduction of the Aniline Group: The aniline moiety can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the oxadiazole intermediate with aniline or a substituted aniline under appropriate conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green solvents, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl or other complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed in substitution reactions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution or coupling reactions can result in various substituted or coupled derivatives.

Scientific Research Applications

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound can be used in studies to investigate its biological activity, such as its effects on cell signaling pathways or its potential as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
  • 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to its specific combination of a fluorophenyl group and an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and activity profiles compared to other similar compounds.

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNQIBXXYJIDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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